molecular formula C8H16ClN3O2 B14016867 2-Piperidinecarboxylic acid, monohydrochloride CAS No. 54571-04-9

2-Piperidinecarboxylic acid, monohydrochloride

Cat. No.: B14016867
CAS No.: 54571-04-9
M. Wt: 221.68 g/mol
InChI Key: GXJAGECJDOGHJW-UHFFFAOYSA-N
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Description

2-Piperidinecarboxylic acid, monohydrochloride is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is also known as pipecolic acid hydrochloride. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Piperidinecarboxylic acid can be synthesized through the catalytic hydrogenation of picolinic acid. This process involves the reduction of picolinic acid using hydrogen gas in the presence of a palladium-carbon catalyst. The reaction is typically carried out under mild conditions, with low hydrogenation pressure and temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of 2-piperidinecarboxylic acid often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal side reactions and waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-piperidinecarboxylic acid, monohydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active molecules. The compound can also inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pipecolic acid: A similar compound with a carboxylic acid group attached to the piperidine ring.

    Nipecotic acid: Another piperidine derivative with a similar structure but different functional groups.

    Isonipecotic acid: A structural isomer of pipecolic acid with the carboxylic acid group in a different position.

Uniqueness

2-Piperidinecarboxylic acid, monohydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .

Properties

CAS No.

54571-04-9

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

N'-acetylpiperidine-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C8H15N3O2.ClH/c1-6(12)10-11-8(13)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H

InChI Key

GXJAGECJDOGHJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1CCCCN1.Cl

Origin of Product

United States

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